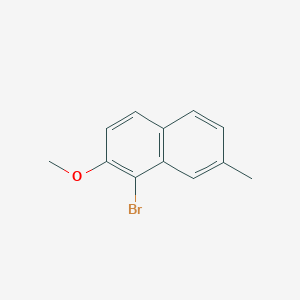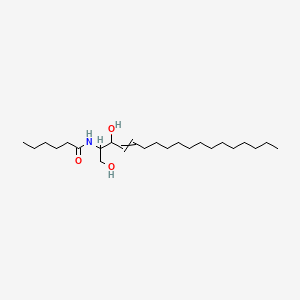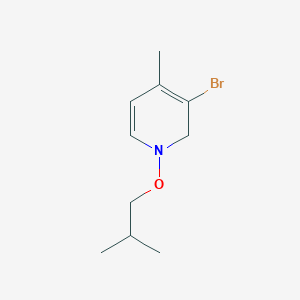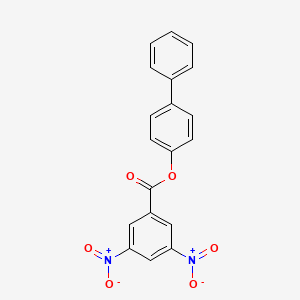
1-Bromo-2-methoxy-7-methylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-methoxy-7-methylnaphthalene is an organic compound with the molecular formula C12H11BrO. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a bromine atom, a methoxy group, and a methyl group attached to the naphthalene ring system. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-2-methoxy-7-methylnaphthalene can be synthesized through several methods. One common approach involves the bromination of 2-methoxy-7-methylnaphthalene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired brominated product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction parameters, such as temperature and reagent concentration, can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-methoxy-7-methylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Oxidation and Reduction: The methoxy and methyl groups can undergo oxidation or reduction reactions, leading to the formation of different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, often in the presence of a base such as potassium carbonate.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are frequently used in Suzuki-Miyaura coupling reactions, along with boronic acids or esters as coupling partners.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include substituted naphthalenes with various functional groups replacing the bromine atom.
Coupling Reactions: Biaryl compounds are the primary products.
Oxidation and Reduction: Products vary depending on the specific reaction, ranging from alcohols to carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-methoxy-7-methylnaphthalene is utilized in several scientific research applications:
Biology: The compound can be used to synthesize biologically active molecules, such as potential pharmaceuticals or agrochemicals.
Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic targets.
Industry: It is employed in the production of specialty chemicals and materials, including dyes and polymers.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-methoxy-7-methylnaphthalene depends on the specific reaction or application. In coupling reactions, the bromine atom undergoes oxidative addition to a palladium catalyst, followed by transmetalation with a boronic acid and reductive elimination to form the biaryl product . The methoxy and methyl groups can influence the reactivity and selectivity of the compound in various transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-methylnaphthalene: Lacks the methoxy group, leading to different reactivity and applications.
1-Bromo-2-methoxynaphthalene:
Uniqueness
1-Bromo-2-methoxy-7-methylnaphthalene is unique due to the presence of both methoxy and methyl groups, which can modulate its electronic properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H11BrO |
|---|---|
Molekulargewicht |
251.12 g/mol |
IUPAC-Name |
1-bromo-2-methoxy-7-methylnaphthalene |
InChI |
InChI=1S/C12H11BrO/c1-8-3-4-9-5-6-11(14-2)12(13)10(9)7-8/h3-7H,1-2H3 |
InChI-Schlüssel |
LEMBDJAUROUMMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C=CC(=C2Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Nitrophenyl 2-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12498482.png)
![Methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12498489.png)

![2-[(2E)-2-(cyclohexylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B12498499.png)
![2-({5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B12498520.png)
![N-(2-ethylphenyl)-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12498528.png)
![1-{2-[(3,4-Difluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12498529.png)



![2-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12498568.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B12498570.png)
![N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-3-(prop-2-yn-1-yloxy)oxolan-2-yl)-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12498580.png)
![[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetonitrile](/img/structure/B12498595.png)
